BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Thermodynamic Properties of n-Perfluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Perfluorobutane

Cat. No.: B1679596

This technical guide provides a comprehensive overview of the essential thermodynamic
properties of n-perfluorobutane (C4F10). Designed for researchers, scientists, and
professionals in drug development, this document compiles critical data from peer-reviewed
literature and established chemical databases. It details experimental methodologies for
property determination and visualizes key workflows and relationships to facilitate
understanding and application in research settings.

Core Thermodynamic Properties of n-
Perfluorobutane

n-Perfluorobutane is a fluorocarbon valued for its chemical inertness, high density, and unique
thermodynamic characteristics.[1] These properties make it a substance of interest in various
applications, including as a potential component in advanced drug delivery systems or as a
contrast agent in medical imaging.[2][3] An accurate understanding of its thermodynamic
behavior is paramount for the design and optimization of processes involving this compound.

The following tables summarize key quantitative data for the thermodynamic properties of n-
perfluorobutane.

Table 1: General and Critical Properties of n-Perfluorobutane
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Property Value Units
Molar Mass 238.03 g/mol
Normal Boiling Point -1.7t0-2.1 °C
Melting Point -128 to -129 °C
Critical Temperature (Tc) 113.2 °C
Critical Pressure (Pc) 2.32 MPa
Critical Density (pc) 627.68 kg/m 3
Acentric Factor (w) 0.372 -

Sources:[1][2][4][5]

Table 2: Temperature-Dependent Properties of n-Perfluorobutane

Temperature (°C) Vapor Pressure Liquid Density ( Satur-ated Vapor
(kPa) kg/m 3) Density ( kg/m 2)

-40 25.3 1750 -

-20 60.8 1690 -

0 129.7 1630 -

20 243.2 1560 -

25 330.3 1540 -

40 415.7 1490 -

60 678.9 1410 -

80 1054.0 1320 -

100 1571.0 1200 -

113.2 (Tc) 2322.4 (Pc) 627.68 (pc) 627.68 (pc)

Sources:[1][6][7]
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://en.wikipedia.org/wiki/Perfluorobutane
https://pubchem.ncbi.nlm.nih.gov/compound/Perfluorobutane
https://www.f2chemicals.com/pdf/sds/Perfluorobutane(355-25-9).pdf
https://arxiv.org/pdf/2308.01658
https://www.benchchem.com/product/b1679596?utm_src=pdf-body
https://en.wikipedia.org/wiki/Perfluorobutane
https://pubs.acs.org/doi/10.1021/acs.iecr.1c02969
https://pubs.acs.org/doi/pdf/10.1021/j150566a015
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 3: Enthalpy and Heat Capacity of n-Perfluorobutane

Property Value Units Conditions
Enthalpy of At Normal Boiling
o 96.3 kJd/kg _
Vaporization (AHvap) Point
Liquid Heat Capacity
o 1.25 kJ/(kg-K) At 25 °C
(Cp,liquid)
Ideal Gas Heat
kJ/(kg-K)

Capacity (Cp,gas)

Sources:[4][8]

Experimental Protocols for Property Determination

The accurate measurement of thermodynamic properties is crucial for the development of
reliable models and process simulations. The following sections describe generalized
experimental methodologies for determining the key properties of n-perfluorobutane.

Vapor Pressure Measurement

The vapor pressure of n-perfluorobutane can be determined using static or dynamic methods.
The static method is often preferred for its accuracy.

Generalized Protocol for Static Vapor Pressure Measurement:

o Sample Preparation: A high-purity sample of n-perfluorobutane is obtained. The sample is
degassed to remove any dissolved air or other non-condensable impurities, typically by
several freeze-pump-thaw cycles.

o Apparatus: A thermostatted equilibrium cell connected to a high-precision pressure
transducer is used. The temperature of the cell is controlled with a circulating fluid bath to
within £0.01 K.

e Procedure:
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o A small amount of the purified liquid n-perfluorobutane is introduced into the evacuated
equilibrium cell.

o The cell is brought to the desired temperature and allowed to reach thermal and phase
equilibrium, which is indicated by a stable pressure reading.

o The pressure and temperature are recorded.

o

This process is repeated at various temperatures to obtain a vapor pressure curve.

Density Measurement

The density of both liquid and vapor phases of n-perfluorobutane is a function of temperature
and pressure. A vibrating tube densimeter is a common and accurate instrument for these
measurements.

Generalized Protocol for Density Measurement using a Vibrating Tube Densitometer:

» Calibration: The densimeter is calibrated using fluids of known density, such as dry nitrogen
and distilled water, over the desired temperature and pressure range.

o Sample Loading: The n-perfluorobutane sample is introduced into the vibrating U-tube of
the densimeter.

e Measurement: The instrument measures the resonant frequency of the U-tube, which is
related to the density of the fluid inside. The temperature and pressure of the sample are
precisely controlled and recorded.

» Data Acquisition: Density measurements are taken at various temperatures and pressures to
map out the P-V-T behavior of n-perfluorobutane.

Heat Capacity Measurement

The heat capacity of n-perfluorobutane can be measured using calorimetric techniques, such
as adiabatic calorimetry or Differential Scanning Calorimetry (DSC).

Generalized Protocol for Liquid Heat Capacity Measurement using DSC.:
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o Sample Preparation: A known mass of liquid n-perfluorobutane is hermetically sealed in a
sample pan. An empty, sealed pan is used as a reference.

o DSC Measurement: The sample and reference pans are placed in the DSC instrument. The
instrument subjects the pans to a controlled temperature program, typically a linear heating
ramp.

o Data Analysis: The DSC measures the difference in heat flow required to raise the
temperature of the sample and the reference. This heat flow difference is used to calculate
the specific heat capacity of the sample at a given temperature. The measurement is
typically repeated with a standard material of known heat capacity, such as sapphire, for
calibration.

Enthalpy of Vaporization Measurement

The enthalpy of vaporization can be determined either directly by calorimetry or indirectly from
vapor pressure data using the Clausius-Clapeyron equation.

Generalized Protocol for Enthalpy of Vaporization Measurement using DSC.:
» Apparatus: A Differential Scanning Calorimeter is used.
e Procedure:

o Asmall, accurately weighed sample of n-perfluorobutane is placed in a volatile sample
pan.

o The sample is heated at a constant rate through its boiling point.
o The DSC records the heat flow into the sample as a function of temperature.

o Data Analysis: An endothermic peak is observed at the boiling point. The area of this peak is
integrated to determine the total heat absorbed during vaporization, from which the enthalpy
of vaporization is calculated.[9]

Visualizations of Workflows and Relationships
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The following diagrams, created using the DOT language, illustrate key experimental workflows
and the logical relationships between the thermodynamic properties of n-perfluorobutane.
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Caption: Generalized workflow for the experimental determination and modeling of
thermodynamic properties.
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Caption: Logical relationships between key thermodynamic properties and the Equation of
State.

Conclusion

This guide provides a foundational understanding of the thermodynamic properties of n-
perfluorobutane for research applications. The tabulated data offer a quick reference for key
values, while the generalized experimental protocols provide a starting point for laboratory
measurements. The visualizations illustrate the interconnectedness of these properties and the
general workflow for their characterization. For in-depth modeling and simulation, it is
recommended to consult comprehensive equations of state, such as those based on the
Helmholtz energy, which are developed from extensive experimental data.[6][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1679596?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679596?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.iecr.1c02969
https://pubs.acs.org/doi/abs/10.1021/acs.iecr.1c02969
https://www.benchchem.com/product/b1679596?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

. Perfluorobutane - Wikipedia [en.wikipedia.org]

. Perfluorobutane | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nim.nih.gov]
. apps.dtic.mil [apps.dtic.mil]

. f2chemicals.com [f2chemicals.com]

. arxiv.org [arxiv.org]

. pubs.acs.org [pubs.acs.org]

. pubs.acs.org [pubs.acs.org]

. f2chemicals.com [f2chemicals.com]

°
(] [e0] ~ (o)) )] EaN w N -

. calnesis.com [calnesis.com]
e 10. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of n-Perfluorobutane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679596#thermodynamic-properties-of-n-
perfluorobutane-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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